

But-3-ynal ionization energy and thermochemistry

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: But-3-ynal

CAS No.: 52844-23-2

Cat. No.: S563566

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Chemical Identity and Ionization Energy

The table below summarizes the core identifiers and available gas phase ionization energy data for **but-3-ynal**.

Property	Value
Molecular Formula	C ₄ H ₄ O [1]
Average Molecular Mass	68.0740 u [1]
IUPAC Standard InChI	InChI=1S/C4H4O/c1-2-3-4-5/h1,4H,3H2 [1]
CAS Registry Number	52844-23-2 [1]
Ionization Energy (IE)	10.2 eV (Estimated) [1]

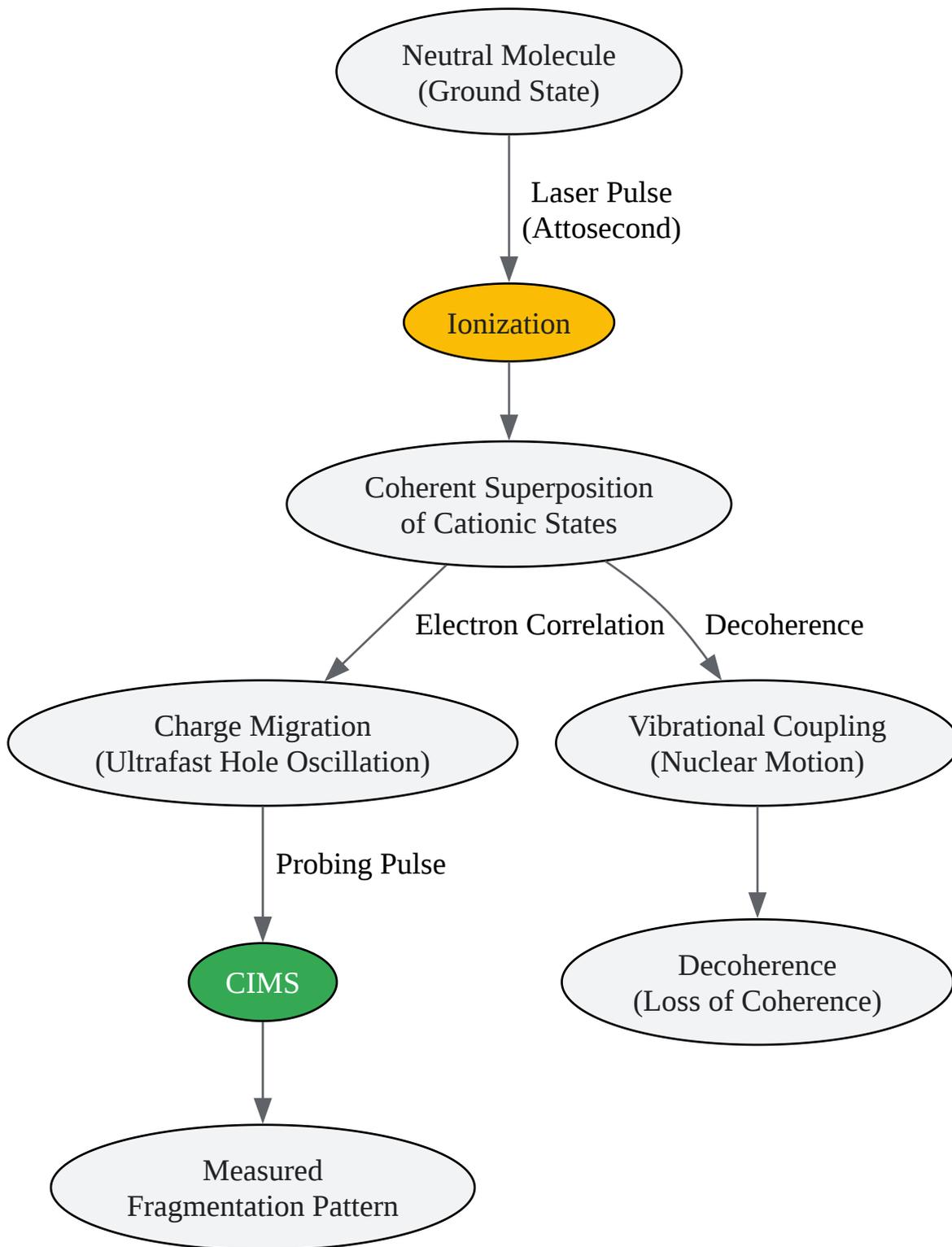
Experimental Methodologies for Ionization Energy

The reported ionization energy values were determined through established estimation techniques rather than direct measurement protocols.

- **Estimation Methods:** The value of **10.2 eV** was obtained via an **estimation (EST)** method based on the thermochemistry of ions and the concept of **isodesmic reactions** [1]. This computational approach ensures consistency in reaction energies for a series of related molecules.
- **Comparative Context:** Another study estimated the ionization energy at 9.85 eV, highlighting that values can differ based on the theoretical model or experimental conditions used [1]. The listed 10.2 eV represents the most current value in the NIST database.

Molecular Structure and Charge Migration Concepts

The structure of **but-3-ynal** consists of a terminal alkyne linked to an aldehyde group by a methylene bridge. This linear structure with conjugated π -systems is relevant to ultrafast electron dynamics studies [2].



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Research concept: Ultrafast charge migration initiated by ionization and probed by mass spectrometry.

Data Gaps and Further Research

The available data provides a starting point, but several gaps exist for a comprehensive whitepaper.

- **Limited Thermochemical Data:** Standard thermochemical properties like enthalpy of formation ($\Delta_f H^\circ$) for **but-3-ynal** are not available in the searched databases. This type of data is often calculated via high-level computational chemistry or determined experimentally.
- **Comparison with Saturated Analog:** For context, the thermochemistry of its saturated analog, **butanal**, is well-established as shown below. This illustrates the type of data unavailable for **but-3-ynal** [3] [4].

Property	Butanal (C ₄ H ₈ O) Value
Enthalpy of Formation, $\Delta_f H^\circ$ liquid	-245.4 \pm 0.84 kJ/mol [3]
Enthalpy of Formation, $\Delta_f H^\circ$ gas	-211.8 \pm 0.92 kJ/mol [4]
Constant Pressure Heat Capacity, C_p liquid	164.7 J/mol·K @ 298.15 K [3]
Ionization Energy, IE	9.82 \pm 0.04 eV [5]

Suggested Research Strategies

To build a more complete profile of **but-3-ynal** for your in-depth guide, I suggest the following:

- **Perform Computational Chemistry Calculations:** Use quantum chemistry software (Gaussian, ORCA, etc.) to calculate missing properties like the enthalpy of formation, optimized geometry, and molecular orbitals. The reported ionization energy can serve as a benchmark for your computational method's accuracy.
- **Consult Specialized Literature:** Conduct a detailed literature review through scientific databases like SciFinder, Reaxys, or Web of Science to find specialized journal articles that may contain experimental data.
- **Explore Related Compounds:** The research on prolonging charge migration in **pent-4-ynal** suggests that extending the carbon skeleton can slow decoherence [2]. This could be a promising direction for your research on molecular design.

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References

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3. Butanal - the NIST WebBook [webbook.nist.gov]
4. Butanal - the NIST WebBook [webbook.nist.gov]
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Address: Ontario, CA 91761, United States

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